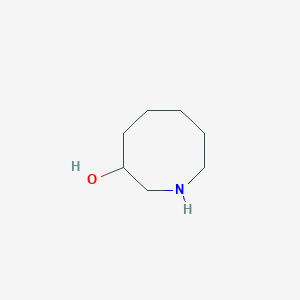
Azocan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-3-ol is a nitrogen-containing heterocyclic compound, specifically a member of the azacycloalkan-3-ols These compounds are characterized by a nitrogen atom incorporated into a cyclic structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Azocan-3-ol can be synthesized through the reduction of its corresponding cyanohydrin. The process involves the reduction of ®-(+)-5-bromo-2-hydroxypentanenitrile, which affords this compound in high enantiomeric excess . This method ensures the production of this compound with high purity and specific stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the chemoenzymatic synthesis approach is a promising route. This method combines chemical and enzymatic steps to produce this compound efficiently
Chemical Reactions Analysis
Types of Reactions
Azocan-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Azocan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which azocan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Azocan-3-ol can be compared with other similar compounds, such as azetidine and oxetane derivatives These compounds share structural similarities but differ in their chemical and biological properties
List of Similar Compounds
- Azetidine
- Oxetane
- Piperidin-3-ol
- Azepan-3-ol
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
azocan-3-ol |
InChI |
InChI=1S/C7H15NO/c9-7-4-2-1-3-5-8-6-7/h7-9H,1-6H2 |
InChI Key |
PBFOIZLQVOBDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CNCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


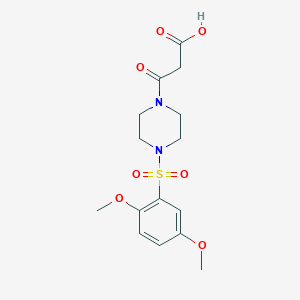

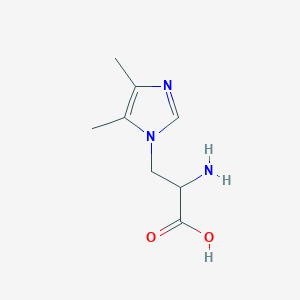
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)
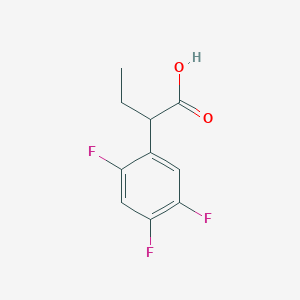
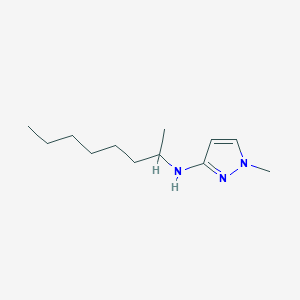
![1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)
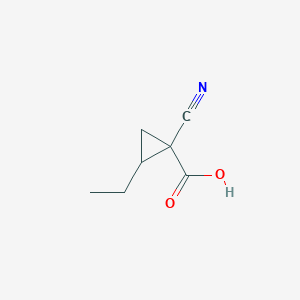
![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
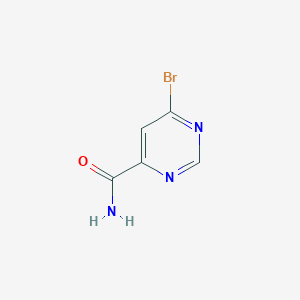
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)
![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B13329636.png)

